2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine
Overview
Description
2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine is a chemical compound with the molecular formula C7H8F3NO and a molecular weight of 179.14 g/mol.
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine typically involves the reaction of furan-3-ylmethanol with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Scientific Research Applications
2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological properties make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine can be compared with other similar compounds such as:
2,2,2-Trifluoroethylamine: A simpler compound with similar trifluoroethyl functionality but lacking the furan ring.
3,3,3-Trifluoropropylamine: Another trifluoroethylamine derivative with a different carbon chain length.
2,2-Difluoroethylamine: A related compound with two fluorine atoms instead of three.
The uniqueness of this compound lies in its combination of the furan ring and trifluoroethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(furan-3-ylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO/c8-7(9,10)5-11-3-6-1-2-12-4-6/h1-2,4,11H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBCYQOFYJAPKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CNCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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